N-(3-chlorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide N-(3-chlorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 893931-44-7
VCID: VC7123866
InChI: InChI=1S/C21H18ClN5OS/c1-13-6-7-18(14(2)8-13)27-20-17(10-25-27)21(24-12-23-20)29-11-19(28)26-16-5-3-4-15(22)9-16/h3-10,12H,11H2,1-2H3,(H,26,28)
SMILES: CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)Cl)C
Molecular Formula: C21H18ClN5OS
Molecular Weight: 423.92

N-(3-chlorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

CAS No.: 893931-44-7

Cat. No.: VC7123866

Molecular Formula: C21H18ClN5OS

Molecular Weight: 423.92

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide - 893931-44-7

Specification

CAS No. 893931-44-7
Molecular Formula C21H18ClN5OS
Molecular Weight 423.92
IUPAC Name N-(3-chlorophenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Standard InChI InChI=1S/C21H18ClN5OS/c1-13-6-7-18(14(2)8-13)27-20-17(10-25-27)21(24-12-23-20)29-11-19(28)26-16-5-3-4-15(22)9-16/h3-10,12H,11H2,1-2H3,(H,26,28)
Standard InChI Key NTFPYXIOGYSGOS-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)Cl)C

Introduction

Chemical Identity and Structural Features

Nomenclature and Identifiers

The compound is systematically named N-(3-chlorophenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide under IUPAC rules . Its CAS registry number, 893931-44-7, ensures unambiguous identification across databases. Additional synonyms include AKOS024615774 and F1874-1040, reflecting its presence in commercial catalogs .

Key identifiers are summarized below:

PropertyValue
Molecular FormulaC21H18ClN5OS\text{C}_{21}\text{H}_{18}\text{ClN}_{5}\text{OS}
Molecular Weight423.9 g/mol (PubChem) , 423.92 g/mol (VulcanChem)
SMILESCC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)Cl)C
InChIKeyNTFPYXIOGYSGOS-UHFFFAOYSA-N
PubChem CID18561907

Structural Analysis

The molecule comprises three distinct moieties:

  • Pyrazolo[3,4-d]pyrimidine core: A bicyclic heteroaromatic system known for mimicking purine bases, enabling interactions with biological targets like kinases.

  • 3-Chlorophenyl acetamide: The electron-withdrawing chlorine atom at the meta position influences electronic distribution and potential binding affinity .

  • 2,4-Dimethylphenyl group: The methyl substituents enhance lipophilicity, potentially improving membrane permeability .

The thioacetamide linker (-SCC(=O)NH-) bridges the pyrazolopyrimidine and chlorophenyl groups, offering conformational flexibility and hydrogen-bonding capabilities .

Synthesis and Characterization

Synthetic Pathways

While detailed protocols are proprietary, the synthesis likely follows established routes for pyrazolopyrimidine derivatives. A plausible multi-step approach involves:

  • Core Formation: Condensation of 5-amino-1H-pyrazole-4-carbonitrile with thiourea to generate the pyrazolo[3,4-d]pyrimidine scaffold.

  • Aryl Substitution: Nucleophilic aromatic substitution or Ullmann coupling to introduce the 2,4-dimethylphenyl group at the 1-position .

  • Thioacetamide Conjugation: Reaction of the 4-thiol intermediate with 2-chloro-N-(3-chlorophenyl)acetamide under basic conditions .

Analytical Validation

Rigorous quality control ensures structural fidelity:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR verify substituent positions and purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms molecular weight (423.9 m/z) and detects impurities.

  • High-Resolution Mass Spectrometry (HRMS): Validates the exact mass (423.0852 Da) .

Physicochemical Properties

Solubility and Stability

Experimental solubility data are unavailable, but computational predictions suggest moderate lipophilicity (logP ≈ 3.5) due to the dimethylphenyl group . The compound is stable under ambient conditions but may degrade under strong acidic or alkaline environments due to the thioether and amide bonds.

Spectroscopic Profiles

  • UV-Vis: Absorption maxima near 260 nm (pyrazolopyrimidine π→π* transitions) .

  • IR Spectroscopy: Peaks at 1670 cm1^{-1} (amide C=O stretch) and 690 cm1^{-1} (C-S bond) .

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